molecular formula C10H13FO B7856489 3-(3-Fluoro-4-methylphenyl)propan-1-OL

3-(3-Fluoro-4-methylphenyl)propan-1-OL

Cat. No.: B7856489
M. Wt: 168.21 g/mol
InChI Key: KVUQVGMVFMSRPL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propan-1-ol group

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 3-fluoro-4-methylbenzene with ethylene oxide in the presence of a Grignard reagent.

  • Reduction of Ketones: Another method involves the reduction of 3-fluoro-4-methylphenyl ketone using lithium aluminum hydride (LiAlH4) to yield the desired alcohol.

Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alkane or other reduced forms.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 3-(3-Fluoro-4-methylphenyl)propan-1-one or 3-(3-Fluoro-4-methylphenyl)propanoic acid.

  • Reduction: 3-(3-Fluoro-4-methylphenyl)propane.

  • Substitution: Various halogenated derivatives.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUQVGMVFMSRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Research Applications

Synthetic Intermediate
3-(3-Fluoro-4-methylphenyl)propan-1-OL serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow chemists to explore various reaction mechanisms and develop new synthetic pathways.

Table 1: Synthetic Routes for this compound

MethodReagentsConditionsYield (%)
Method A3-fluoro-4-methylbenzaldehyde + propan-1-olReflux in ethanol85
Method B3-fluoro-4-methylphenylmagnesium bromide + carbonyl compoundAnhydrous conditions75
Method CReduction of corresponding ketoneNaBH4 in methanol90

Biological Applications

Therapeutic Potential
Research indicates that this compound may exhibit significant biological activity, particularly in modulating neurotransmitter systems. Its interactions with various biological targets suggest potential therapeutic applications in treating central nervous system disorders.

Case Study: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin and dopamine receptors. It was found to act as a selective inhibitor, suggesting its potential use in developing treatments for depression and anxiety disorders.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized to produce specialty chemicals with unique properties. Its fluorinated structure enhances the stability and reactivity of the resulting compounds.

Table 2: Industrial Applications

Application AreaDescription
Specialty ChemicalsUsed as a precursor in the synthesis of fluorinated polymers and surfactants.
Material ScienceInvestigated for its role in creating materials with enhanced thermal and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-fluorophenyl)propan-1-ol

  • 3-(3-fluorophenyl)propan-1-ol

  • 3-(2-fluorophenyl)propan-1-ol

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and use.

Biological Activity

3-(3-Fluoro-4-methylphenyl)propan-1-OL, also known as (1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13F. The presence of a fluorine atom in the aromatic ring enhances the compound's lipophilicity, which can significantly influence its biological interactions. The hydroxyl group (-OH) and the chiral center in the molecule further contribute to its unique properties, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom increases binding affinity and selectivity towards these targets, potentially modulating their activity. This modulation can lead to various biological responses, including inhibition of enzymatic activities and alteration of signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds with structural similarities to this compound may exhibit significant biological activities, particularly in relation to central nervous system disorders. The compound has been investigated for its potential role in modulating neurotransmitter systems, which is crucial for developing treatments for conditions such as depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Interaction Modulates enzyme activity through binding
Neurotransmitter Modulation Potential effects on neurotransmitter systems
Antimicrobial Properties Similar compounds show mild antibiotic activity

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Interaction Studies : Research has shown that this compound can form hydrogen bonds with proteins and enzymes, enhancing its binding affinity due to increased lipophilicity from the fluorinated aromatic ring .
  • Therapeutic Applications : Investigations into related compounds have revealed their roles in treating various diseases by acting as inhibitors or modulators of specific proteins involved in metabolic processes. These findings suggest that this compound may have similar therapeutic applications .
  • Synthesis Methods : The compound can be synthesized through various methods, optimizing yields and purity for industrial applications. This flexibility in synthesis is crucial for drug development efforts aimed at enhancing biological activity .

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